3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a trifluorobutanoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, leading to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclocondensation reactions followed by purification processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. The trifluorobutanoic acid moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 3-(4-Bromopyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluoropentanoic acid
Uniqueness
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIWIYANZWHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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